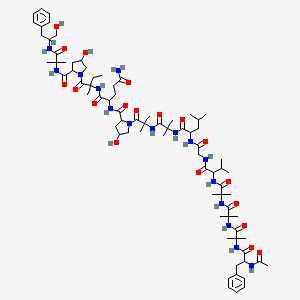![molecular formula C8H9NO2 B2823428 3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 2168568-70-3](/img/structure/B2823428.png)
3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid is a chemical compound with the CAS Number: 2168568-70-3 . It has a molecular weight of 151.16 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[3.1.0]hexanes, has been achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the synthesis of similar compounds involves reactions such as amino protection, 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, asymmetric Simmons-Smith reaction, and hydrolysis reaction .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its IUPAC name is this compound .Scientific Research Applications
Stereocontrolled Synthesis and Pharmacological Applications
A series of studies have focused on the stereocontrolled synthesis of bicyclic amino acid derivatives, highlighting their importance in the development of drugs with anticonvulsant, anxiolytic, and antimalarial properties. For instance, the stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent agonist of group II metabotropic glutamate receptors, demonstrates the relevance of such bicyclic structures in creating molecules with specific pharmacological activities (Pedregal & Prowse, 2002). Similar methodologies have been applied to develop derivatives with potential applications in treating neurological disorders and malaria (Monn et al., 1997).
Chemical Synthesis and Molecular Design
Research on the chemical synthesis of related bicyclic compounds underlines the versatility of these structures in organic synthesis and drug design. The synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, for example, provides insights into the specificity of membrane transport systems for amino acids, which is crucial for designing more efficient drug delivery mechanisms (Christensen et al., 1983).
Advanced Materials and Catalysis
Bicyclic carboxylic acids have also found applications in the field of materials science and catalysis. The vanadium-catalyzed carboxylation of alkanes to produce carboxylic acids demonstrates the potential of bicyclic structures in facilitating chemical transformations under mild conditions, which can be pivotal for industrial applications (Reis et al., 2005).
Safety and Hazards
properties
IUPAC Name |
3-cyanobicyclo[3.1.0]hexane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-8(7(10)11)2-5-1-6(5)3-8/h5-6H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUFSOIYIUXXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2823346.png)


![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide](/img/structure/B2823349.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2823350.png)



![1-[(3-Chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2823360.png)



![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2823365.png)
